A Technical Guide to 1-(4-Bromo-3-trifluoromethylphenylsulfonyl)piperidine (CAS 1065074-37-4): Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 1-(4-Bromo-3-trifluoromethylphenylsulfonyl)piperidine (CAS 1065074-37-4): Properties, Synthesis, and Applications in Drug Discovery
Section 1: Executive Summary and Compound Overview
1-(4-Bromo-3-trifluoromethylphenylsulfonyl)piperidine is a specialized chemical intermediate that has garnered interest within the medicinal chemistry and drug discovery sectors. Its classification as a "Protein Degrader Building Block" positions it as a valuable component for the synthesis of targeted therapeutics, particularly in the burgeoning field of proteolysis-targeting chimeras (PROTACs).[1] This guide provides an in-depth analysis of its chemical properties, a robust and logical synthesis protocol, anticipated spectral characteristics, and its functional relevance for researchers and drug development professionals.
The molecule's structure incorporates three key pharmacophores whose individual contributions are well-documented in pharmaceutical science:
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A Piperidine Ring: A ubiquitous saturated heterocycle in drug design, often used to improve solubility, metabolic stability, and to serve as a versatile scaffold or linker.[2][3][4]
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A Sulfonamide Linkage: A critical functional group found in numerous approved drugs, known for its chemical stability and ability to act as a hydrogen bond donor and acceptor.[5]
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A Substituted Phenyl Group: The 4-bromo and 3-trifluoromethyl substitutions on the phenyl ring are significant. The trifluoromethyl (-CF₃) group can enhance metabolic stability, binding affinity, and cell permeability, while the bromine atom can be exploited for further chemical modification or can participate in halogen bonding with target proteins.[6]
This combination of features makes CAS 1065074-37-4 a strategically designed building block for creating complex molecules with potential therapeutic activity.
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for sulfonamide synthesis and should be adapted and optimized as necessary. [5][7][8]
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Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add piperidine (1.0 eq.) and a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine. Cool the mixture to 0 °C in an ice bath.
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Causality: An inert atmosphere prevents side reactions with atmospheric moisture. Cooling is essential as the reaction between sulfonyl chlorides and amines is highly exothermic. A base is required to scavenge the HCl produced, preventing the formation of piperidinium hydrochloride, which is unreactive. [5]2. Reagent Addition: Dissolve 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.05 eq.) in a minimal amount of the reaction solvent. Add this solution to the stirred piperidine mixture dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise significantly.
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Causality: Dropwise addition allows for better control of the exothermic reaction. A slight excess of the sulfonyl chloride can be used to ensure full conversion of the piperidine, but a large excess should be avoided to simplify purification.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the piperidine starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, followed by water, and finally a saturated sodium chloride solution (brine).
-
Self-Validation: The acid wash purifies the organic layer by converting the basic triethylamine into its water-soluble salt. The brine wash helps to remove residual water from the organic layer.
-
-
Purification: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(4-Bromo-3-trifluoromethylphenylsulfonyl)piperidine.
Section 4: Anticipated Spectral Characterization
While specific spectral data is not publicly available, the structure of the molecule allows for the prediction of key characteristic signals that would be used for its identification and confirmation. [2]
| Technique | Predicted Observations |
|---|---|
| ¹H NMR | - Aromatic Region (δ ~7.5-8.2 ppm): Three distinct signals corresponding to the three protons on the trisubstituted phenyl ring, exhibiting characteristic ortho- and meta-coupling. - Piperidine Region (δ ~3.0-3.5 ppm & δ ~1.5-1.8 ppm): Two or more complex, broad multiplets. The protons alpha to the nitrogen (on C2 and C6) will be deshielded and appear downfield compared to the other ring protons. |
| ¹³C NMR | Expect 8 unique carbon signals: 5 from the aromatic ring (one quaternary carbon attached to the CF₃ group will be split by fluorine) and 3 from the piperidine ring (C2/C6, C3/C5, and C4). |
| ¹⁹F NMR | A single, sharp signal corresponding to the three equivalent fluorine atoms of the -CF₃ group. |
| FT-IR | Characteristic strong asymmetric and symmetric stretching bands for the sulfonyl group (S=O) around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. Strong C-F stretching bands will also be present. |
| Mass Spec. | The mass spectrum should show a distinctive isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom, with two peaks of nearly equal intensity at m/z = 371 and m/z = 373. |
Section 5: Applications in Drug Discovery
The primary utility of 1-(4-Bromo-3-trifluoromethylphenylsulfonyl)piperidine is as a building block for more complex molecules, particularly within the domain of targeted protein degradation. [1]
-
PROTAC and Molecular Glue Synthesis: In the design of PROTACs, molecules are constructed with three components: a "warhead" that binds to a target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two. This compound can serve multiple roles. The substituted phenyl group can act as a warhead or a precursor to one, while the piperidine nitrogen provides a convenient and stable attachment point for a linker.
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Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a high-value fragment. The 4-bromo-3-(trifluoromethyl)phenylsulfonyl moiety can be screened for binding against various protein targets. The bromine atom offers a vector for fragment evolution, allowing for the synthesis of a library of related compounds to explore structure-activity relationships (SAR).
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Scaffold for Bioactive Molecules: The sulfonamide and piperidine motifs are present in a wide array of FDA-approved drugs. This compound provides a pre-formed, functionalized core that can be elaborated upon to generate novel candidates for various therapeutic areas, from oncology to neuroscience. [9]
Section 6: Safety and Handling
A specific Safety Data Sheet (SDS) for 1-(4-Bromo-3-trifluoromethylphenylsulfonyl)piperidine is not widely available. Therefore, handling should be based on a conservative assessment of risk, considering the hazards of its precursors and general best practices for chemical research.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [10]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. [11]* Precursor Hazard: The key precursor, 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride, is corrosive and reacts with water. [12]Users must exercise extreme caution when handling this reagent.
-
Storage: The final product should be stored in a tightly sealed container in a cool, dry place away from incompatible materials. [13]
Section 7: References
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ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
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MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. [Link]
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ResearchGate. Substituted Piperidine as a Novel Lead Molecule for the treatment of Parkinson's disease: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Molecular Modeling | Request PDF. [Link]
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PubMed. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. [Link]
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Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]
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